molecular formula C18H20N2O3S B2981386 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1235706-08-7

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2981386
CAS No.: 1235706-08-7
M. Wt: 344.43
InChI Key: AVFYEWWUGSLAJR-AATRIKPKSA-N
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Description

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves several steps:

  • Formation of the Furan-2-yl Acrylate Intermediate

      Reagents: Furan-2-carboxaldehyde, acrylonitrile, base (e.g., sodium hydroxide).

      Conditions: The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol.

  • Synthesis of the Piperidin-4-yl Methyl Intermediate

      Reagents: Piperidine, formaldehyde, reducing agent (e.g., sodium borohydride).

      Conditions: The reaction is conducted at room temperature in a solvent like methanol.

  • Coupling Reaction

      Reagents: The furan-2-yl acrylate intermediate, the piperidin-4-yl methyl intermediate, thiophene-2-carboxylic acid, coupling agent (e.g., EDCI or DCC).

      Conditions: The reaction is performed in an inert atmosphere (e.g., nitrogen) at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidized derivatives of the furan and thiophene rings.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents at low temperatures.

      Products: Reduced forms of the acrylate and carboxamide groups.

  • Substitution

      Reagents: Nucleophiles or electrophiles depending on the desired substitution.

      Conditions: Varies with the type of substitution (e.g., nucleophilic substitution might require basic conditions).

      Products: Substituted derivatives at the furan, piperidine, or thiophene moieties.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Catalysis: Potential ligand in catalytic systems due to its multiple functional groups.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine

    Drug Development: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Therapeutic Agents: Potential candidate for developing new therapeutic agents targeting specific pathways.

Industry

    Materials Science: Used in the synthesis of novel materials with unique electronic or optical properties.

    Polymer Chemistry: Incorporated into polymers to modify their properties.

Mechanism of Action

The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide: Similar structure but with a benzamide group instead of a thiophene carboxamide.

    (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)pyridine-2-carboxamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

    Functional Group Diversity: The presence of furan, piperidine, and thiophene rings provides a unique combination of electronic and steric properties.

    Versatility in Reactions: Capable of undergoing a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

    Its unique structure allows for diverse applications in medicinal chemistry, materials science, and industrial chemistry.

This compound’s unique combination of functional groups and its versatility in chemical reactions make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-17(6-5-15-3-1-11-23-15)20-9-7-14(8-10-20)13-19-18(22)16-4-2-12-24-16/h1-6,11-12,14H,7-10,13H2,(H,19,22)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFYEWWUGSLAJR-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CS2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)C2=CC=CS2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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